Cas no 3572-69-8 (1-Propanamine,2-chloro-N,N-bis(2-chloroethyl)-)

1-Propanamine,2-chloro-N,N-bis(2-chloroethyl)- structure
3572-69-8 structure
Product Name:1-Propanamine,2-chloro-N,N-bis(2-chloroethyl)-
CAS No:3572-69-8
MF:C7H14Cl3N
MW:218.551759243011
CID:306557
PubChem ID:107127
Update Time:2025-04-19

1-Propanamine,2-chloro-N,N-bis(2-chloroethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1-Propanamine,2-chloro-N,N-bis(2-chloroethyl)-
    • NOVEMBICHIN FREE BASE [MI]
    • 2-Chlorpropyl-bis-(2-chlorathyl)-amin
    • novembichin free base
    • BRN 1742716
    • 3-04-00-00266 (Beilstein Handbook Reference)
    • 3572-69-8
    • Q16625037
    • N,N-BIS(2-CHLOROETHYL)-2-CHLOROPROPYLAMINE
    • UNII-N8648J31UU
    • Bis(beta-chloroethyl)-beta-chloropropylamine
    • Propylamine, 2-chloro-N,N-bis(2-chloroethyl)-
    • 2-chloro-n,n-bis(2-chloroethyl)propan-1-amine
    • DTXSID10957132
    • 1-Propanamine, 2-chloro-N,N-bis(2-chloroethyl)-
    • Novembichine
    • N8648J31UU
    • Inchi: 1S/C7H14Cl3N/c1-7(10)6-11(4-2-8)5-3-9/h7H,2-6H2,1H3
    • InChI Key: FRUNNMHCUYUXJY-UHFFFAOYSA-N
    • SMILES: ClC(C)CN(CCCl)CCCl

Computed Properties

  • Exact Mass: 217.019
  • Monoisotopic Mass: 217.019
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 6
  • Complexity: 83.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 3.2Ų

Experimental Properties

  • Density: 1.175
  • Boiling Point: 174°Cat760mmHg
  • Flash Point: 59°C
  • Refractive Index: 1.478
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